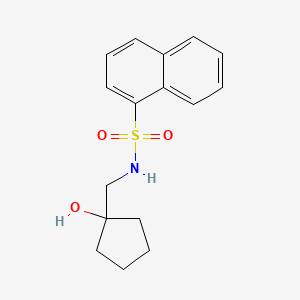

N-((1-羟基环戊基)甲基)萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthalene-sulfonamide derivatives often involves reactions between naphthalene-based sulfonates and suitable amides or amines. For example, the microwave-assisted synthesis of related compounds demonstrates efficient methodologies for creating naphthalene-sulfonamide frameworks, highlighting the versatility of these reactions in producing compounds with potential biological activity (Williams et al., 2010).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) studies reveal detailed insights into the molecular geometry, vibrational frequencies, and electronic structure of naphthalene-sulfonamide derivatives. These analyses demonstrate the compounds' stability and charge distribution, providing a basis for understanding their reactivity and interactions (Sarojini et al., 2012).

Chemical Reactions and Properties

Naphthalene-sulfonamide derivatives participate in various chemical reactions, including sulfenylation and cycloxygenase inhibition, indicating their reactivity and potential utility in synthesizing more complex molecules or as pharmacophores in drug development (Wang et al., 2017; Nencetti et al., 2015).

Physical Properties Analysis

The physical properties of naphthalene-sulfonamide derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are crucial for their application in various fields, including material science and pharmaceuticals. Studies on related compounds provide a foundation for understanding how structural modifications affect these physical characteristics.

Chemical Properties Analysis

The chemical properties of naphthalene-sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are central to their potential applications. Research demonstrates the utility of these compounds in contexts such as enzyme inhibition and molecular imaging, suggesting a broad scope of functionality (Nencetti et al., 2015; Basuli et al., 2012).

科学研究应用

荧光探针应用

- 蛋白结合的荧光探测:一项研究利用基于磺胺基的荧光探针间接测量与蛋白质的结合,突显了其在研究蛋白质相互作用中的实用性。该探针的光谱特性提供了对结合性质和动力学的敏感和快速测定,表明类似磺胺基化合物在生物化学和分子生物学中的潜在应用(Jun et al., 1971)。

蛋白激酶的抑制

- 治疗靶点的蛋白激酶抑制:包括类似于"N-((1-羟基环戊基)甲基)萘磺酰胺"的萘磺酰胺类化合物已被研究用于对蛋白激酶的有效抑制。这类抑制剂在治疗应用中具有重要意义,特别是在蛋白激酶在疾病中发挥关键作用的情况下(Hidaka et al., 1984)。

化学传感器应用

- 金属离子的选择性检测:对一种基于萘磺酰胺的化合物的研究表明其能够作为荧光开启探针,选择性检测水系中的Al3+离子。这表明了在环境监测和生物成像中的潜在应用(Mondal et al., 2015)。

磺化剂

- 有机合成和官能化:将N-羟基磺胺作为磺化剂用于对芳香化合物的官能化代表了另一个应用领域。这种方法能够创造结构多样的硫醚,表明磺胺化合物在有机合成中的实用性(Wang et al., 2017)。

环境应用

- 从废水中去除污染物:研究已经调查了磺胺基化合物在吸附废水中污染物方面的有效性。这表明了在处理含芳香磺酸盐的工业废水中的潜在环境应用(Pan et al., 2008)。

作用机制

属性

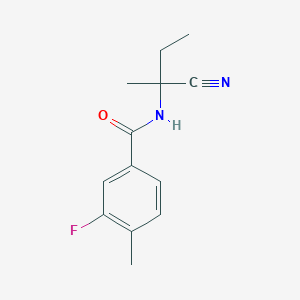

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c18-16(10-3-4-11-16)12-17-21(19,20)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,17-18H,3-4,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXVORYRLMPZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxycyclopentyl)methyl)naphthalene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)

![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)

![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)

![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)

![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)